5-(3,5-Dichlorophenyl)-3-iodo-1,2-thiazole-4-carbonitrile
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Overview
Description
5-(3,5-Dichlorophenyl)-3-iodo-1,2-thiazole-4-carbonitrile is a chemical compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a dichlorophenyl group, an iodine atom, and a nitrile group attached to a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,5-Dichlorophenyl)-3-iodo-1,2-thiazole-4-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3,5-dichlorophenyl isothiocyanate with iodine and a suitable nitrile source can lead to the formation of the desired thiazole derivative .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
5-(3,5-Dichlorophenyl)-3-iodo-1,2-thiazole-4-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiazole ring can participate in oxidation-reduction reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazole derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-(3,5-Dichlorophenyl)-3-iodo-1,2-thiazole-4-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 5-(3,5-Dichlorophenyl)-3-iodo-1,2-thiazole-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access . The exact pathways and targets depend on the specific biological context and the derivative being studied.
Comparison with Similar Compounds
Similar Compounds
N-(3,5-Dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine: This compound shares the dichlorophenyl group and thiazole ring but differs in the overall structure and substitution pattern.
3,5-Dichlorobenzamide Derivatives: These compounds have similar dichlorophenyl groups but differ in the functional groups attached to the benzene ring.
Uniqueness
5-(3,5-Dichlorophenyl)-3-iodo-1,2-thiazole-4-carbonitrile is unique due to the presence of the iodine atom and the nitrile group, which confer distinct reactivity and potential for further functionalization. Its structural features make it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
Properties
Molecular Formula |
C10H3Cl2IN2S |
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Molecular Weight |
381.02 g/mol |
IUPAC Name |
5-(3,5-dichlorophenyl)-3-iodo-1,2-thiazole-4-carbonitrile |
InChI |
InChI=1S/C10H3Cl2IN2S/c11-6-1-5(2-7(12)3-6)9-8(4-14)10(13)15-16-9/h1-3H |
InChI Key |
KTVKACXYWBBHLA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C2=C(C(=NS2)I)C#N |
Origin of Product |
United States |
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